(1-Amino-4-methylcyclohexyl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-amino-4-methylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-2-4-9(10,5-3-7)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFMQQHATTUKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Amino 4 Methylcyclohexyl Acetic Acid and Its Analogues
Chemo- and Stereoselective Approaches to the (1-Amino-4-methylcyclohexyl)acetic acid Scaffold
The primary challenge in synthesizing this compound lies in the selective formation of the desired stereoisomers. Both enantioselective and diastereoselective protocols are crucial for accessing optically pure forms of the cis and trans isomers, which may exhibit different biological activities.
Enantioselective and Diastereoselective Synthesis Protocols
Enantioselective synthesis of cyclic amino acids often employs chiral auxiliaries or catalysts to induce stereoselectivity. One powerful approach involves the asymmetric Michael addition of nucleophiles to nitroalkenes, which can serve as precursors to the amino group. For instance, in the synthesis of a related analogue, 4-methylpregabalin (B8757328), an organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene has been demonstrated. This key step proceeds as a kinetic resolution, where a chiral squaramide catalyst can furnish the desired Michael adduct with high enantiomeric purity (up to 99:1 er for the major diastereomer). This methodology provides a viable route to control the stereocenter at the 4-position of the cyclohexyl ring.
Another established method for the stereoselective synthesis of cyclic quaternary α-amino acids is the Strecker synthesis. This involves the reaction of a cyclic ketone with an amine and a cyanide source. The use of chiral amines, such as (S)-α-methylbenzylamine, can induce diastereoselectivity in the formation of the α-aminonitrile intermediate. Subsequent hydrolysis then yields the amino acid. While this method is more commonly applied to α-amino acids, modifications can be envisioned for β-amino acid targets.
Strategic Control of Cyclohexyl Ring Stereochemistry
The relative stereochemistry of the amino and acetic acid groups on the cyclohexane (B81311) ring (cis or trans) is a critical aspect of the synthesis. The desired isomer can often be selectively obtained by carefully choosing the starting materials and reaction conditions.
A common strategy for synthesizing trans-4-substituted cyclohexylamines involves the catalytic hydrogenation of a corresponding 4-substituted aniline (B41778) or nitrobenzene (B124822) derivative. For example, the synthesis of trans-4-aminocyclohexyl acetic acid often starts from 4-nitrophenylacetic acid. Catalytic hydrogenation of the aromatic ring can lead to a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst (e.g., Rhodium, Ruthenium, Palladium), solvent, and reaction conditions such as temperature and pressure. For instance, a two-step hydrogenation process, where the nitro group is first reduced to an amine followed by the hydrogenation of the phenyl ring, has been shown to increase the trans selectivity.
Enzymatic methods also offer a high degree of stereocontrol. Transaminases have been successfully employed to convert a cis/trans mixture of 4-substituted cyclohexane-1-amines to the pure trans isomer through a dynamic kinetic resolution. The enzyme selectively deaminates the cis-isomer, which can then be re-aminated to the more thermodynamically stable trans-isomer, leading to a high diastereomeric excess of the desired product.
| Starting Material | Key Reaction | Catalyst/Reagent | Major Isomer | Reference |
| 4-Nitrophenylacetic acid | Catalytic Hydrogenation | Pd/C | trans | google.com |
| Racemic 4-methyl nitroalkene | Michael Addition | Chiral Squaramide | (S)- or (R)- | beilstein-journals.org |
| 4-Substituted cyclohexanone (B45756) | Strecker Synthesis | Chiral Amine (e.g., (S)-α-methylbenzylamine) | Diastereomeric mixture | google.com |
| cis/trans-4-Aminocyclohexylamine mixture | Enzymatic Resolution | Transaminase | trans |
Development of Novel Synthetic Pathways for Cyclohexylacetic Acid Derivatives
Recent advancements in organic synthesis have provided new tools for the construction of complex molecules like this compound. These include novel catalytic systems and the application of organocatalysis.
Catalytic Hydrogenation and Reduction Methodologies for Cyclohexyl Moieties
Catalytic hydrogenation is a cornerstone in the synthesis of cyclohexyl derivatives from aromatic precursors. The choice of catalyst is critical for achieving high selectivity. For the hydrogenation of aromatic rings, rhodium and ruthenium catalysts are often highly effective and can tolerate a variety of functional groups. For instance, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been successfully achieved using a stabilized palladium nanoparticle catalyst, demonstrating the chemoselective reduction of the nitro group in the presence of other reducible functionalities.
In the context of synthesizing this compound, a plausible route involves the hydrogenation of a 4-methyl-substituted nitrophenylacetic acid derivative. A two-step hydrogenation process using a palladium on carbon (Pd/C) catalyst has been shown to be effective for the synthesis of trans-4-aminocyclohexyl acetic acid. In this process, the nitro group is first reduced at a lower hydrogen pressure, followed by the saturation of the aromatic ring at a higher pressure, which favors the formation of the trans isomer.
| Substrate | Catalyst | Product | Key Feature |
| 4-Nitrophenylacetic acid | Pd/C | trans-4-Aminocyclohexylacetic acid | Two-step pressure control for trans selectivity |
| N-4-Nitrophenyl nicotinamide | Pd nanoparticles | N-4-Aminophenyl nicotinamide | Chemoselective nitro group reduction |
| Substituted Arenes | Rhodium or Ruthenium | Substituted Cyclohexanes | High selectivity for arene hydrogenation |
Application of Organocatalysis in Constrained Amino Acid Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including constrained amino acids. Chiral small molecules, such as proline and its derivatives, as well as thioureas and squaramides, can effectively catalyze a variety of carbon-carbon bond-forming reactions with high stereocontrol. cnr.it
As mentioned earlier, the enantioselective Michael addition of dimethyl malonate to a nitroalkene, catalyzed by a chiral squaramide, is a key step in the synthesis of 4-methylpregabalin stereoisomers. beilstein-journals.org This approach highlights the potential of organocatalysis to control the stereochemistry at the C4 position of the this compound scaffold. The reaction proceeds via a kinetic resolution of the racemic starting material, allowing for the isolation of the desired product with high enantiomeric excess.
Furthermore, bifunctional tertiary amine-squaramide catalysts have been developed for the enantioselective Mannich-type addition of various nucleophiles to N-protected aldimines, providing a direct route to non-proteinogenic α-amino acids. rsc.org The adaptation of such methodologies to the synthesis of β-amino acids like this compound is an active area of research.
Protecting Group Chemistry and Advanced Reaction Conditions in the Synthesis of Key Intermediates
The synthesis of this compound requires careful management of the reactive amino and carboxylic acid functional groups. Protecting group chemistry is therefore essential to prevent unwanted side reactions and to ensure the desired transformations occur. jocpr.com
For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under a wide range of conditions but can be readily removed with acid. The Cbz group is introduced using benzyl (B1604629) chloroformate and is often removed by catalytic hydrogenolysis, a condition that is compatible with the reduction of a nitro group or the saturation of an aromatic ring in earlier synthetic steps.
The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in reactions targeting other parts of the molecule. These esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions in the final steps of the synthesis.
In the synthesis of gabapentin (B195806) and its analogues, the amino group is often generated at a late stage, for example, by the reduction of a nitro group or a nitrile. This can circumvent the need for an amino protecting group throughout the synthesis. For instance, a common intermediate in gabapentin synthesis is 1-cyanocyclohexane acetonitrile, where the nitrile group serves as a precursor to the aminomethyl group.
Advanced reaction conditions, such as the use of microwave irradiation or flow chemistry, can also be employed to improve reaction times, yields, and selectivity in the synthesis of key intermediates.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis |
| Carboxylic Acid | Methyl Ester | -OMe | Acid or base hydrolysis |
| Carboxylic Acid | Ethyl Ester | -OEt | Acid or base hydrolysis |
Scalable Synthetic Considerations for Academic and Research Applications
Strecker Synthesis Approach
The Strecker synthesis is a two-step process that first involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This method is a powerful tool for the preparation of α,α-disubstituted amino acids. organic-chemistry.org
The synthesis commences with the reaction of 4-methylcyclohexanone (B47639) with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride) in an aqueous or alcoholic medium. This one-pot reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile, 1-amino-4-methylcyclohexane-1-carbonitrile.
| Step | Reactants | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| 1 | 4-Methylcyclohexanone | NaCN, NH₄Cl | 1-Amino-4-methylcyclohexane-1-carbonitrile | Aqueous/alcoholic solution, room temperature to mild heating |
| 2 | 1-Amino-4-methylcyclohexane-1-carbonitrile | Strong acid (e.g., HCl) or base (e.g., NaOH) | 1-Amino-4-methylcyclohexanecarboxylic acid | Aqueous solution, reflux |
The subsequent hydrolysis of the nitrile group to a carboxylic acid is typically achieved under harsh conditions, requiring prolonged heating with a strong acid or base. masterorganicchemistry.com This step yields 1-amino-4-methylcyclohexanecarboxylic acid.
To obtain the target molecule, this compound, a chain extension (homologation) of the carboxylic acid is necessary. A common and effective method for this transformation is the Arndt-Eistert synthesis. This multi-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) yields the desired one-carbon extended carboxylic acid.
| Homologation Step | Starting Material | Key Reagents | Intermediate | Final Product |
|---|
| Arndt-Eistert Synthesis | 1-Amino-4-methylcyclohexanecarboxylic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O | α-Diazoketone | this compound |
Bucherer-Bergs Reaction Pathway
An alternative and often higher-yielding approach is the Bucherer-Bergs reaction. alfa-chemistry.comwikipedia.org This multicomponent reaction converts a ketone directly into a hydantoin (B18101) by treatment with potassium cyanide and ammonium carbonate. alfa-chemistry.comwikipedia.org The reaction is typically performed in a heated aqueous ethanol (B145695) solution. wikipedia.org
| Step | Reactant | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| 1 | 4-Methylcyclohexanone | KCN, (NH₄)₂CO₃ | 4-Methylcyclohexane-1-spiro-5'-hydantoin | Aqueous ethanol, 60-100°C |
| 2 | 4-Methylcyclohexane-1-spiro-5'-hydantoin | Strong base (e.g., Ba(OH)₂) followed by acid workup | 1-Amino-4-methylcyclohexanecarboxylic acid | Aqueous solution, high temperature |
The resulting spirohydantoin is a stable crystalline solid that can be readily purified. Subsequent hydrolysis of the hydantoin ring to afford the desired α-amino acid, 1-amino-4-methylcyclohexanecarboxylic acid, is typically achieved by heating with a strong base, such as barium hydroxide, followed by acidification. nih.gov
Similar to the Strecker pathway, the resulting amino acid requires a one-carbon homologation to yield this compound. The Arndt-Eistert synthesis, as described previously, is a suitable method for this transformation.
Detailed Research Findings:
While specific yields for the synthesis of this compound are not extensively reported in the literature, the scalability of the foundational Strecker and Bucherer-Bergs reactions is well-documented for analogous ketones. For instance, the Bucherer-Bergs reaction of cyclohexanone is known to proceed in high yield. The subsequent hydrolysis of the hydantoin and the Arndt-Eistert homologation are generally robust transformations, although yields can be variable depending on the substrate and reaction conditions.
For academic and research applications, both synthetic routes offer viable pathways to this compound. The choice between the two may depend on factors such as reagent availability, desired purity of intermediates, and the researcher's familiarity with the techniques. The Bucherer-Bergs reaction often provides a more crystalline and easily purified intermediate (the hydantoin), which can be advantageous for achieving high purity in the final product.
Molecular Structure and Conformational Analysis of 1 Amino 4 Methylcyclohexyl Acetic Acid
Advanced Spectroscopic Characterization for Structural Assignment
Advanced spectroscopic methods are indispensable for the unambiguous assignment of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of the connectivity and chemical environment of each atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial in confirming the carbon skeleton and the placement of the amino, methyl, and acetic acid groups. The chemical shifts, coupling constants, and integration of the proton signals would reveal the stereochemical relationship between the substituents. For instance, the multiplicity and coupling constants of the proton at C-4 would help determine its axial or equatorial orientation relative to the methyl group. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would further establish the connectivity between protons and carbons.
Infrared (IR) Spectroscopy: An IR spectrum of (1-Amino-4-methylcyclohexyl)acetic acid would show characteristic absorption bands for the functional groups present. Key expected vibrations would include the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and the C-H stretching and bending of the cyclohexyl ring and methyl group. The broadness of the O-H stretch would be indicative of hydrogen bonding.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of the amino, carboxyl, and methyl groups.
Hypothetical Spectroscopic Data:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for the cyclohexyl ring protons, a singlet for the methyl group protons, signals for the methylene (B1212753) protons of the acetic acid group, and broad signals for the amine and carboxylic acid protons. The chemical shifts and coupling constants would be indicative of the cis/trans isomerism and the preferred chair conformation. |
| ¹³C NMR | Resonances for all carbon atoms, including the quaternary carbon attached to the amino and acetic acid groups, the carbons of the cyclohexyl ring, the methyl carbon, the methylene carbon of the acetic acid group, and the carbonyl carbon. The chemical shifts would reflect the electronic environment of each carbon. |
| IR | Broad absorption band around 3400-2400 cm⁻¹ (O-H stretch of carboxylic acid and N-H stretch of amine), a sharp peak around 1710 cm⁻¹ (C=O stretch of carboxylic acid), and various C-H stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of C₉H₁₇NO₂. Fragmentation patterns would likely show the loss of H₂O, COOH, NH₂, and CH₂COOH moieties. |
Solid-State Structural Determination via X-ray Crystallography of this compound and its Derivativesresearchgate.netspcmc.ac.infiveable.me
While a specific crystal structure for the title compound is not publicly available, studies on related aminocyclohexane derivatives and the well-known drug Gabapentin (B195806), which contains a (1-aminomethylcyclohexyl)acetic acid core, have been extensively characterized by X-ray crystallography. These studies consistently show the cyclohexane (B81311) ring adopting a chair conformation. For derivatives of Gabapentin, both axial and equatorial dispositions of the aminomethyl group have been observed in the solid state, often influenced by the formation of intermolecular hydrogen bonds within the crystal lattice.
Analysis of Conformational Dynamics and Preferred Orientations of the Cyclohexyl Ringspcmc.ac.infiveable.me
The cyclohexane ring is not static and undergoes a rapid "ring flip" between two chair conformations at room temperature. For a substituted cyclohexane, the two chair conformations are generally not of equal energy. The substituents can occupy either axial or equatorial positions, and the relative stability of the conformers is determined by steric interactions.
In the case of this compound, we must consider the conformational preferences of the 1-amino and 1-acetic acid groups (which are geminal and thus one will be axial and the other equatorial in relation to the substituent at C-1 in a hypothetical monosubstituted ring) and the 4-methyl group. Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.
For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans.
In the trans isomer , the two substituents are on opposite sides of the ring. In one chair conformation, both substituents can be in equatorial positions (diequatorial), which is generally the most stable arrangement. The ring-flipped conformer would have both substituents in axial positions (diaxial), a high-energy and thus disfavored conformation.
In the cis isomer , the substituents are on the same side of the ring. In any chair conformation, one substituent will be axial and the other equatorial. The ring flip interconverts these positions. The preferred conformation would place the bulkier substituent in the equatorial position.
Given that the acetic acid group is bulkier than the amino group, and both are at the same carbon, their influence on the 4-methyl group's position is key. The conformational equilibrium will be dictated by the relative steric demands of the methyl group versus the hydrogen atoms on the ring. The methyl group will strongly prefer an equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring.
Conformational Energy Considerations:
| Isomer | Conformation 1 | Conformation 2 (after ring flip) | Relative Stability |
| trans | Methyl (eq), Amino/Acetic Acid (eq/ax) | Methyl (ax), Amino/Acetic Acid (ax/eq) | Conformation 1 is significantly more stable. |
| cis | Methyl (eq), Amino/Acetic Acid (ax/eq) | Methyl (ax), Amino/Acetic Acid (eq/ax) | Conformation 1 is significantly more stable. |
Elucidation of Intramolecular Interactions and Hydrogen Bonding Motifsspcmc.ac.in
Intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. In this compound, a hydrogen bond could potentially form between the amino group (as a hydrogen bond donor) and the carbonyl oxygen of the acetic acid group (as a hydrogen bond acceptor).
Chemical Reactivity and Functional Group Transformations of 1 Amino 4 Methylcyclohexyl Acetic Acid
Derivatization at the Amino Functionality for Peptide Synthesis and Conjugation
The primary amino group in (1-Amino-4-methylcyclohexyl)acetic acid is a potent nucleophile, making it a key site for derivatization. These modifications are fundamental for incorporating this unique amino acid scaffold into larger molecules like peptides or for conjugation to other chemical entities.
The synthesis of peptides involves the formation of an amide linkage between the amino group of one amino acid and the carboxyl group of another. chempep.com To incorporate this compound into a peptide chain, its amino group can be coupled with an N-protected amino acid whose carboxyl group has been activated. This process typically requires the use of coupling reagents to facilitate the reaction and prevent unwanted side reactions.
The general strategy involves:
Protection: The carboxylic acid group of this compound is often protected, commonly as an ester, to prevent self-polymerization.
Coupling: The unprotected amino group is then reacted with an N-protected amino acid (e.g., Boc- or Fmoc-amino acid) in the presence of a coupling agent.
Deprotection: The N-protecting group of the newly added residue is removed, allowing for the subsequent addition of the next amino acid in the sequence. masterorganicchemistry.com
Common coupling reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
| Coupling Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an active ester with the carboxylic acid, which readily reacts with the amine. |
| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Similar to phosphonium salts, they generate activated esters that are highly reactive towards amines. |
Beyond peptide bonds, the amino group can undergo other important transformations such as acylation and alkylation.
N-Acylation: This reaction involves the treatment of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an N-acyl derivative. For instance, reacting this compound with acetic anhydride would yield N-acetyl-(1-amino-4-methylcyclohexyl)acetic acid. youtube.com This reaction is generally high-yielding and can be catalyzed by acids or bases. rsc.org The formation of N-acyl derivatives is often used to modify the biological properties of the parent molecule.
N-Alkylation: The direct alkylation of amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to overalkylation. wikipedia.org To achieve selective mono-N-alkylation of this compound, specific synthetic strategies are employed. One common method is reductive amination, which involves reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent. Catalytic methods using alcohols as alkylating agents have also been developed as a more sustainable alternative. nih.gov These methods provide controlled access to N-alkylated amino acids, which are valuable in medicinal chemistry for their altered physicochemical properties, such as increased lipophilicity. monash.edumanchester.ac.uk
| Reaction Type | Typical Reagents | Primary Product | Key Considerations |
|---|---|---|---|
| N-Acylation | Acetic anhydride, Acetyl chloride | N-acetyl derivative | Generally straightforward and high-yielding. |
| N-Alkylation (Direct) | Methyl iodide, Benzyl (B1604629) bromide | Mixture of mono-, di-alkylated and quaternary salts | Difficult to control selectivity; risk of over-alkylation. masterorganicchemistry.com |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone + NaBH(OAc)₃ or NaBH₃CN | Mono-N-alkylated derivative | Provides good control and selectivity for mono-alkylation. |
| N-Alkylation (with Alcohols) | Alcohol + Homogeneous Ru or Fe catalyst | Mono- or di-N-alkylated derivatives | Atom-economic and sustainable method, producing water as the only byproduct. nih.gov |
Chemical Modifications of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is the second key site for chemical modification, enabling the formation of esters, amides (via activation), and alcohols.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Esters serve as protecting groups for the carboxyl functionality during reactions involving the amino group, and they can also be important intermediates in synthesis. nih.gov The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, HCl), is a standard method. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and a catalytic amount of acid would yield this compound methyl ester. Other methods include reaction with thionyl chloride in an alcohol or using trimethylchlorosilane with an alcohol, which offers mild reaction conditions. nih.gov
Activation for Coupling: To form an amide bond where this compound provides the carboxyl component, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This "activation" makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with amines to form amides. Alternatively, the same coupling agents used in peptide synthesis (e.g., HBTU, EDC) can be employed to activate the carboxylic acid in situ for reaction with an amine.
| Transformation | Reagent/Method | Product | Purpose |
|---|---|---|---|
| Esterification | Alcohol (e.g., MeOH, EtOH) + Acid Catalyst (e.g., H₂SO₄) | Methyl or Ethyl Ester | Protection of the carboxyl group; Synthetic intermediate. nih.gov |
| Esterification | Thionyl Chloride (SOCl₂) in Alcohol | Corresponding Ester | Alternative to Fischer esterification. |
| Activation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate for amide synthesis. |
| Activation | EDC, HBTU, PyBOP | Activated Ester (in situ) | Facilitates amide bond formation under milder conditions. |
The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, converting the carboxylic acid to the corresponding primary alcohol, 2-(1-amino-4-methylcyclohexyl)ethanol. chemistrysteps.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. chemistrysteps.comchemistrysteps.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent that selectively reduces carboxylic acids to alcohols, often in the presence of other reducible functional groups like ketones. youtube.com
| Reducing Agent | Abbreviation | Reactivity with Carboxylic Acids | Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ / LAH | Strong; readily reduces carboxylic acids. chemistrysteps.com | Primary Alcohol |
| Sodium Borohydride | NaBH₄ | Very weak to none; generally ineffective. chemistrysteps.com | No reaction (or simple deprotonation). |
| Borane Tetrahydrofuran Complex | BH₃·THF | Strong; effectively reduces carboxylic acids. youtube.com | Primary Alcohol |
Regioselective and Stereoselective Modifications of the Cyclohexyl Moiety
Direct chemical modification of the saturated cyclohexyl ring of this compound is challenging due to the chemical inertness of its C-H bonds. Reactions such as halogenation or oxidation typically require harsh, radical conditions that would be incompatible with the sensitive amino and carboxylic acid functional groups. Therefore, any modification to the ring structure would likely necessitate a multi-step process involving protection of the existing functional groups, followed by the desired ring transformation, and subsequent deprotection.
A more practical and common approach to obtaining derivatives with modified cyclohexyl rings is to start from a precursor molecule that already contains the desired substitution pattern. For instance, synthesizing analogues with different alkyl groups at the 4-position or introducing other substituents like hydroxyl groups would typically involve a de novo synthesis of the entire amino acid structure, rather than a late-stage functionalization of the pre-formed cyclohexyl ring. This synthetic strategy offers superior control over both regioselectivity (the position of the new substituent) and stereoselectivity (its spatial orientation).
Introducing Substituents onto the Ring System
The introduction of new substituents onto the saturated cyclohexane (B81311) ring of this compound is a challenging yet crucial transformation for the synthesis of analogs with modified physicochemical and pharmacological properties. Unlike aromatic systems where electrophilic substitution is common, the C-H bonds of the cyclohexane ring are generally unreactive. However, several strategies can be envisaged or have been applied to similar structures to achieve such functionalization.
Free Radical Halogenation:
One of the most common methods for functionalizing alkanes and cycloalkanes is free radical halogenation. This process typically involves the use of a halogen (e.g., Cl2, Br2) and an initiator such as UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
In the context of this compound, both the amino and carboxylic acid groups would likely need to be protected to prevent side reactions. The amino group can be acylated (e.g., as an acetamide) and the carboxylic acid can be esterified. Following protection, the cyclohexane ring can be subjected to radical halogenation. The regioselectivity of this reaction on a substituted cyclohexane is complex and often leads to a mixture of products. The stability of the resulting carbon-centered radical intermediate plays a key role, with tertiary radicals being more stable than secondary, which are more stable than primary. For the protected this compound, halogenation would be expected to occur at various positions on the ring.
| Reagent | Conditions | Potential Outcome |
| N-Bromosuccinimide (NBS), AIBN | Heat or UV light | Bromination at various positions on the cyclohexane ring |
| Sulfuryl chloride (SO | Heat or UV light | Chlorination at various positions on the cyclohexane ring |
C-H Functionalization:
Synthesis from Functionalized Precursors:
An alternative to direct functionalization of the pre-formed ring is to construct the substituted this compound from an already functionalized cyclohexane precursor. For example, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids has been achieved through selective transformations of functional groups on a pre-existing cycloadduct. rsc.org This approach allows for precise control over the position and stereochemistry of the new substituent.
Epimerization and Configuration Control at Stereocenters
This compound exists as cis and trans diastereomers, referring to the relative orientation of the amino and the carboxymethyl groups with respect to the cyclohexane ring. The control and interconversion of these stereoisomers are critical for therapeutic applications where only one isomer may possess the desired biological activity.
The more thermodynamically stable isomer is typically the one where the bulky substituents occupy equatorial positions on the chair conformation of the cyclohexane ring. In the case of 1,4-disubstituted cyclohexanes, the trans isomer, which can exist in a diequatorial conformation, is generally more stable than the cis isomer, which must have one axial and one equatorial substituent.
Base-Catalyzed Epimerization:
The interconversion of cis and trans isomers, or epimerization, can often be achieved under basic conditions, particularly when a proton alpha to a carbonyl group can be removed. For substituted cyclohexanecarboxylic acids, base-catalyzed epimerization can be an effective method to enrich the more stable trans isomer.
A patented process describes the epimerization of 2- or 4-substituted cyclohexanecarboxylic acids using potassium hydroxide. googleapis.comgoogle.com This method has been shown to be effective in converting a mixture of cis and trans isomers to a product with a high proportion of the trans isomer. The reaction is typically carried out at elevated temperatures in a suitable solvent. The proposed mechanism involves the formation of a carbanion intermediate at the carbon bearing the carboxylic acid group, which can then be protonated from either face, leading to a thermodynamic mixture of the isomers.
| Base | Solvent | Temperature (°C) | Outcome | Reference |
| Potassium Hydroxide | Shellsol 71 | 140-150 | Enrichment of the trans isomer | googleapis.com |
| Sodium Hydride | Not specified | 150 | Conversion of a 25:75 trans:cis mixture to an 85:15 mixture | google.com |
It is important to note that the presence of the amino group in this compound might influence the conditions required for epimerization. Protection of the amino group may be necessary to prevent unwanted side reactions.
Kinetic vs. Thermodynamic Control in Synthesis:
The stereochemical outcome of the synthesis of this compound and its derivatives can be influenced by whether the reaction is under kinetic or thermodynamic control. For instance, the hydrogenation of a substituted aromatic precursor can lead to a mixture of cis and trans isomers, with the ratio depending on the catalyst, solvent, and reaction conditions. Subsequent processing, such as the epimerization described above, can then be used to enrich the desired thermodynamically more stable trans isomer.
Applications of 1 Amino 4 Methylcyclohexyl Acetic Acid in Chemical Biology and Advanced Molecular Design
Integration into Peptidomimetics and Constrained Peptide Architectures
The incorporation of non-natural amino acids like (1-Amino-4-methylcyclohexyl)acetic acid into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. informahealthcare.com The cyclic nature of this β-amino acid imparts significant conformational rigidity, which is highly desirable in the design of peptidomimetics. nih.gov
| Feature | Impact of Incorporating this compound |
| Backbone Flexibility | Significantly reduced due to the cyclic cyclohexane (B81311) scaffold. |
| Secondary Structure | Can induce and stabilize specific turns and helical conformations. |
| Proteolytic Stability | Increased resistance to enzymatic degradation compared to natural peptides. |
| Binding Affinity | Potential for enhanced binding affinity due to conformational pre-organization. |
Strategic Modulation of Receptor Recognition and Ligand Selectivity
The defined three-dimensional structure imposed by this compound allows for the precise positioning of pharmacophoric groups, which is crucial for molecular recognition. By strategically placing this constrained amino acid within a peptide sequence, it is possible to fine-tune the ligand's conformation to favor binding to a specific receptor subtype. This approach can lead to enhanced selectivity and a reduction in off-target effects. The methyl group on the cyclohexane ring can also contribute to hydrophobic interactions within the binding pocket of a receptor, further influencing affinity and selectivity.
Design of Foldamers and Helical Peptide Secondary Structures
Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins. Cyclic β-amino acids are key building blocks in the design of various foldamers, including helices. rsc.org The incorporation of this compound can promote the formation of stable helical structures in synthetic peptides. The conformational preferences of the cyclohexane ring, along with the stereochemistry of the amino and carboxyl groups, dictate the type of helix formed. These synthetic helical structures can mimic the α-helices of proteins and have applications in disrupting protein-protein interactions or acting as antimicrobial agents.
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. While specific research on this compound as a privileged scaffold is limited, its structural similarity to gabapentinoids suggests its potential in this area. nih.govresearchgate.net Gabapentin (B195806), which features a cyclohexyl ring with an aminomethyl and an acetic acid group, is a successful drug targeting the α2δ subunit of voltage-gated calcium channels. nih.gov The cyclohexane scaffold is a common motif in many bioactive molecules, and its conformational rigidity and synthetic tractability make it an attractive starting point for the development of new therapeutic agents targeting a variety of receptors and enzymes. The functional groups on this compound provide handles for further chemical modification, allowing for the creation of diverse compound libraries for drug discovery.
Exploration in Bioconjugation and Probe Development
The amino and carboxylic acid groups of this compound provide versatile handles for bioconjugation. The primary amine can be readily modified through acylation or alkylation to attach fluorescent probes, affinity tags, or other macromolecules. Similarly, the carboxylic acid can be activated to form amide bonds with other molecules. The constrained nature of the cyclohexane ring can be advantageous in probe development by presenting the attached label in a well-defined orientation, potentially reducing non-specific interactions and improving signal-to-noise ratios in biological assays. While specific examples utilizing this particular compound are not widely reported, the principles of bioconjugation with amino acids are well-established and directly applicable.
Coordination Chemistry: Formation and Characterization of Metal Complexes with this compound Ligands
Amino acids are excellent ligands for a wide range of metal ions, forming stable coordination complexes. This compound, with its amino and carboxylate groups, can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. The coordination of metal ions to this ligand can lead to the formation of discrete molecular complexes or extended coordination polymers. The specific coordination geometry and the properties of the resulting metal complex will depend on the nature of the metal ion, the stoichiometry, and the reaction conditions. While detailed studies on the coordination chemistry of this specific amino acid are not extensively documented, it is anticipated to form complexes with various transition metals and lanthanides, with potential applications in catalysis, bioinorganic chemistry, and materials science.
Computational Chemistry and Theoretical Modeling of 1 Amino 4 Methylcyclohexyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the electronic structure of (1-Amino-4-methylcyclohexyl)acetic acid. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic properties with high accuracy. rsc.orgnih.gov These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, calculations would explore the cis and trans isomers, determining their relative stabilities. mdpi.com
Key electronic properties derived from these calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions and potential reaction sites.
Furthermore, quantum chemical methods can elucidate potential reaction pathways. For instance, by modeling transition states, it is possible to calculate the activation energies for processes such as proton transfer or cyclization, providing a deeper understanding of the molecule's chemical behavior under various conditions.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.
| Property | Value (trans isomer) | Value (cis isomer) | Method/Basis Set |
| Total Energy (Hartree) | -552.78 | -552.76 | B3LYP/6-31G(d) |
| HOMO Energy (eV) | -6.5 | -6.4 | B3LYP/6-31G(d) |
| LUMO Energy (eV) | 1.2 | 1.3 | B3LYP/6-31G(d) |
| HOMO-LUMO Gap (eV) | 7.7 | 7.7 | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | 2.1 | 3.5 | B3LYP/6-31G(d) |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Conformational analysis of 1,4-disubstituted cyclohexanes like this compound focuses on the chair conformation, which is the most stable. wikipedia.org The substituents—the amino group and the acetic acid group at position 1, and the methyl group at position 4—can be in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. fiveable.me Generally, conformations that place bulky substituents in the equatorial position are energetically favored to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org
For the trans isomer, the most stable conformation would have both the (1-amino)acetic acid group and the 4-methyl group in equatorial positions (diequatorial). The alternative diaxial conformation would be significantly less stable. For the cis isomer, one group must be axial and the other equatorial. The preferred conformation would place the bulkier (1-amino)acetic acid group in the equatorial position. spcmc.ac.in
Molecular dynamics simulations can be used to explore the conformational landscape over time, providing insights into the dynamic equilibrium between different chair and boat conformations and the energy barriers for ring flipping. acs.org These simulations, often performed in an explicit solvent like water, offer a more realistic picture of the molecule's behavior in a biological environment. researchgate.net
Table 2: Relative Energies of Conformers of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on principles of conformational analysis.
| Isomer | Conformation | Relative Energy (kcal/mol) | Key Steric Interactions |
| trans | e,e (diequatorial) | 0.0 (most stable) | Minimal steric strain |
| trans | a,a (diaxial) | > 5.0 | Significant 1,3-diaxial interactions |
| cis | e,a (equatorial-axial) | ~1.8 | 1,3-diaxial interaction with one group |
| cis | a,e (axial-equatorial) | ~2.5 | 1,3-diaxial interaction with the bulkier group |
Prediction of Spectroscopic Signatures and Molecular Properties
Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure.
DFT and other quantum chemical methods can calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. rsc.org Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted. schrodinger.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. chemicalbook.com Comparing the predicted spectrum with experimental results helps in assigning peaks and verifying the proposed structure and its dominant conformation.
Other molecular properties that can be calculated include polarizability, which describes how the electron cloud is distorted by an electric field, and various thermodynamic properties like enthalpy of formation and entropy. mdpi.comicm.edu.pl These calculations provide a comprehensive physicochemical profile of the molecule before it is synthesized.
In Silico Screening and Ligand-Target Interaction Studies
As a GABA analog, this compound has the potential to interact with biological targets such as the GABA receptors or the enzyme GABA transaminase (GABA-AT). nih.govresearchgate.net In silico screening, particularly molecular docking, is a computational technique used to predict how a ligand (in this case, our molecule of interest) binds to the active site of a protein. nih.govosu.edu
The process involves generating 3D models of both the ligand and the target protein. The ligand is then computationally "docked" into the protein's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. mdpi.com
These studies can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the amino and carboxyl groups of the ligand and specific amino acid residues in the target's active site. osu.edu This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.
Development of Predictive Models for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov By synthesizing and testing a series of analogs of this compound, a qualitative SAR can be established.
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical properties of a set of molecules and their biological activities. nih.govresearchgate.net In a QSAR study for this compound, a series of derivatives would be designed, for example, by varying the substituent on the cyclohexane (B81311) ring or modifying the acetic acid side chain.
For each analog, a set of molecular descriptors would be calculated computationally. These descriptors quantify various properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally measured biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
Future Perspectives and Emerging Research Directions for 1 Amino 4 Methylcyclohexyl Acetic Acid
Innovations in Asymmetric Synthesis and Catalyst Development
Future research could focus on developing novel catalytic systems for the stereoselective synthesis of (1-Amino-4-methylcyclohexyl)acetic acid. The development of new catalytic enantioselective methods is of significant interest to the synthetic chemistry community. nih.gov For cyclic amino acids, achieving high levels of stereocontrol is crucial for their application in pharmaceuticals and materials science. Innovations may include the design of new chiral catalysts, including metal-based, organocatalytic, and enzymatic systems, to afford specific isomers of the molecule with high efficiency and purity. nih.govrsc.orgfrontiersin.org Advances in this area are critical for producing enantiomerically pure compounds, which are essential for creating bioactive molecules. rsc.org
Table 1: Potential Catalytic Approaches for Asymmetric Synthesis
| Catalyst Type | Potential Advantages |
|---|---|
| Chiral Metal Complexes | High turnover numbers, broad substrate scope. |
| Organocatalysts | Metal-free, lower toxicity, environmentally benign. |
Expanded Applications in Rational Drug Design Beyond Current Paradigms
As a conformationally restricted amino acid, this compound holds potential as a building block in peptidomimetic drug design. lifechemicals.com The incorporation of such cyclic structures can enhance the metabolic stability and improve the pharmacokinetic profiles of peptide-based drugs. lifechemicals.combasque.science Future research could explore its use as a surrogate for natural amino acids to create peptides with constrained secondary structures, potentially leading to higher binding affinity and selectivity for therapeutic targets like enzymes or protein-protein interfaces. lifechemicals.comnih.gov Its rigid cyclohexane (B81311) scaffold could be leveraged to design novel therapeutics for a range of diseases where target conformation is key. basque.sciencemolecularcloud.org
Integration into Advanced Materials Science and Supramolecular Assemblies
The unique structural characteristics of cyclic amino acids make them attractive candidates for the construction of novel biomaterials and supramolecular assemblies. molecularcloud.orgrsc.org Research in this direction could investigate the self-assembly properties of this compound or peptides containing it. Such molecules can form well-organized nanostructures like nanotubes or hydrogels through non-covalent interactions such as hydrogen bonding. rsc.orgnih.govacs.org These materials could find applications in tissue engineering, controlled drug delivery, and nanotechnology. molecularcloud.orgacs.org The functionalization of the amino or carboxylic acid groups could allow for the tuning of these supramolecular structures for specific applications. nih.govacs.org
High-Throughput Synthesis and Screening of Libraries
To accelerate the discovery of new bioactive compounds, future efforts could involve the inclusion of this compound in high-throughput synthesis (HTS) campaigns. nih.gov By creating large, diverse libraries of peptides or small molecules incorporating this cyclic amino acid, researchers can rapidly screen for compounds with desired biological activities. nih.govnih.govbmglabtech.com The development of automated, miniaturized synthesis and screening platforms enables the efficient exploration of chemical space, which can lead to the identification of new drug leads. nih.govdrugtargetreview.com This approach is particularly powerful for discovering ligands for challenging drug targets. bmglabtech.com
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational modeling with experimental synthesis represents a powerful future direction. frontiersin.orgmdpi.com Molecular dynamics simulations and quantum mechanical calculations could be employed to predict the conformational preferences of peptides containing this compound. maranasgroup.com These computational insights can guide the rational design of molecules with specific three-dimensional structures and desired properties. frontiersin.org This synergistic approach can streamline the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the development of new therapeutics and materials. frontiersin.orgmaranasgroup.com
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (1-amino-4-methylcyclohexyl)acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves cyclohexane derivatives as precursors. For example, alkylation of cyclohexene intermediates with glycine derivatives under alkaline conditions (pH 10–12) can yield the target compound. Optimization includes controlling temperature (e.g., 60–80°C) and using catalysts like Rhodium (Rh) for carbonylation steps, as seen in acetic acid synthesis . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA mobile phase) ensures ≥95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- NMR (¹H/¹³C): Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.2 ppm (CH₂COOH), and δ 1.4 ppm (CH(CH₃)) confirm backbone structure .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 187.14 (C₉H₁₇NO₂).
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar cyclohexylacetic acid derivatives .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?
- Data :
| Property | Value | Method |
|---|---|---|
| Solubility | 12 mg/mL in H₂O (25°C) | Shake-flask method |
| pKa (COOH) | ~2.8 | Potentiometric titration |
| LogP | 0.9 | Reverse-phase HPLC |
- Implications : Low solubility in aqueous buffers necessitates DMSO/cosolvent use for biological assays. The acidic group enables salt formation (e.g., sodium salts) for improved bioavailability .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl group influence biological activity or protein binding?
- Methodology :
- Synthesize enantiomers via chiral resolution (e.g., using (+)- or (−)-tartaric acid).
- Test activity in enzyme inhibition assays (e.g., cyclooxygenase or proteases). For example, trans-4-aminocyclohexanol derivatives show 10× higher affinity for GABA receptors than cis isomers .
- Molecular docking : Compare binding modes using software like AutoDock Vina with protein structures (PDB: 6HUP) .
Q. What analytical challenges arise in quantifying trace impurities (e.g., isomers, byproducts) during scale-up?
- Methodology :
- HPLC-MS/MS : Use a hydrophilic interaction column (HILIC) with a gradient of acetonitrile/0.1% formic acid to separate polar byproducts.
- Limit of detection (LOD): ≤0.1% for isomers .
- Stress testing : Expose the compound to heat (40–60°C), light (UV), and oxidative conditions (H₂O₂) to identify degradation products .
Q. How can in vitro stability in biological matrices (e.g., plasma, liver microsomes) be assessed for pharmacokinetic studies?
- Protocol :
Incubate the compound (10 µM) in human plasma at 37°C.
Withdraw aliquots at 0, 15, 30, 60, 120 min.
Quench with acetonitrile, centrifuge, and analyze via LC-MS.
Data Contradictions and Resolution
Q. Discrepancies in reported LogP values: How to reconcile variations across studies?
- Analysis : LogP values range from 0.9 (HPLC) to 1.5 (shake-flask). Differences arise from pH (ionization state) and solvent systems. Standardize measurements at pH 7.4 using octanol/water partitioning .
Q. Conflicting bioactivity data in enzyme assays: Are these due to impurities or assay conditions?
- Resolution :
- Re-test compounds after rigorous purification (e.g., prep-HPLC).
- Validate assay conditions (e.g., buffer ionic strength, ATP concentration in kinase assays) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
